molecular formula C8H9ClF3N B13134725 2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile

2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile

Cat. No.: B13134725
M. Wt: 211.61 g/mol
InChI Key: UVFDVBJURDSNHV-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a nitrile group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate

Comparison: 2-Chloro-4-(trifluoromethyl)cyclohexanecarbonitrile is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to aromatic analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C8H9ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h5-7H,1-3H2

InChI Key

UVFDVBJURDSNHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C(F)(F)F)Cl)C#N

Origin of Product

United States

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